molecular formula C26H28O5 B8099763 (2S,3R,4R,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-ol

(2S,3R,4R,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-ol

Cat. No.: B8099763
M. Wt: 420.5 g/mol
InChI Key: NAQUAXSCBJPECG-POTDNYQPSA-N
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Description

(2S,3R,4R,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-ol is a complex organic compound characterized by its tetrahydrofuran ring structure with multiple benzyloxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4R,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-ol typically involves multiple steps, starting from simpler precursors. One common method involves the protection of hydroxyl groups followed by the formation of the tetrahydrofuran ring. The benzyloxy groups are introduced through benzylation reactions, which require specific conditions such as the presence of a base (e.g., sodium hydride) and a benzyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S,3R,4R,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-ol can undergo various chemical reactions, including:

    Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the benzyloxy groups, yielding a simpler tetrahydrofuran derivative.

    Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as alkoxides or amines in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce tetrahydrofuran derivatives without benzyloxy groups.

Scientific Research Applications

(2S,3R,4R,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,3R,4R,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-ol involves its interaction with specific molecular targets. The benzyloxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The tetrahydrofuran ring provides structural rigidity, which can affect the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Similar Compounds

    (2S,3R,4R,5R)-3,4-Bis(methoxy)-5-((methoxy)methyl)tetrahydrofuran-2-ol: Similar structure but with methoxy groups instead of benzyloxy groups.

    (2S,3R,4R,5R)-3,4-Bis(ethoxy)-5-((ethoxy)methyl)tetrahydrofuran-2-ol: Similar structure but with ethoxy groups instead of benzyloxy groups.

Uniqueness

The presence of benzyloxy groups in (2S,3R,4R,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-ol imparts unique chemical properties, such as increased hydrophobicity and potential for π-π interactions. These features can enhance its reactivity and binding interactions compared to similar compounds with different substituents.

Properties

IUPAC Name

(2S,3R,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(31-26)19-28-16-20-10-4-1-5-11-20/h1-15,23-27H,16-19H2/t23-,24-,25-,26+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAQUAXSCBJPECG-POTDNYQPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC2C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@H]([C@H](O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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